2-(4-tert-Butyl-phenoxy)-N-hydroxy-acetamidine
Overview
Description
2-(4-tert-Butyl-phenoxy)-N-hydroxy-acetamidine is an organic compound characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to an N-hydroxy-acetamidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butyl-phenoxy)-N-hydroxy-acetamidine typically involves the condensation of 4-tert-butylphenol with appropriate reagents to introduce the N-hydroxy-acetamidine group. One common method involves the reaction of 4-tert-butylphenol with chloroacetonitrile, followed by hydrolysis and subsequent reaction with hydroxylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butyl-phenoxy)-N-hydroxy-acetamidine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.
Reduction: The N-hydroxy-acetamidine moiety can be reduced to form corresponding amines.
Substitution: The tert-butyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions
Major Products Formed
Oxidation: Phenoxy radicals and quinones.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
2-(4-tert-Butyl-phenoxy)-N-hydroxy-acetamidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of other diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-tert-Butyl-phenoxy)-N-hydroxy-acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, known for its antioxidant properties.
Cyclohexanol-2-(4-tert-butyl-phenoxy): A related compound with a cyclohexanol moiety instead of the N-hydroxy-acetamidine group.
Uniqueness
2-(4-tert-Butyl-phenoxy)-N-hydroxy-acetamidine is unique due to the presence of the N-hydroxy-acetamidine group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific reactions and interactions that are not possible with other similar compounds, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N'-hydroxyethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)9-4-6-10(7-5-9)16-8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUITPKVUCWZOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OC/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201147 | |
Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]-N-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156596-70-2 | |
Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]-N-hydroxyethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156596-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]-N-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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